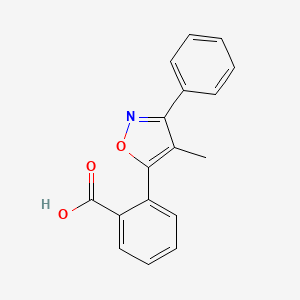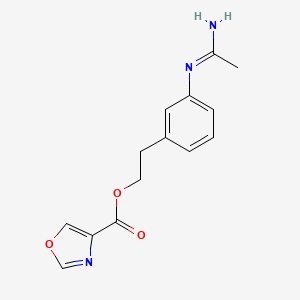
3-Acetimidamidophenethyl oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetimidamidophenethyl oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetimidamidophenethyl oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions . Another method involves the use of arylacetylenes and α-amino acids in the presence of copper nitrate and iodine .
Industrial Production Methods
Industrial production of oxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed arylation and alkenylation of oxazoles are preferred methods due to their regio- and stereospecificity . The use of ionic liquids as solvents has also been explored to improve the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Acetimidamidophenethyl oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole-4-carboxylates using oxidizing agents.
Reduction: Reduction of the oxazole ring to form corresponding oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidation: Copper nitrate and iodine are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxazole-4-carboxylates.
Reduction: Oxazolines.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antiviral agent against human cytomegalovirus.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Acetimidamidophenethyl oxazole-4-carboxylate involves its interaction with specific molecular targets. For instance, its antiviral activity against human cytomegalovirus is attributed to its ability to inhibit viral replication by targeting viral DNA polymerase . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Macrooxazoles: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with similar biological activities.
Oxazolines: Reduced forms of oxazoles with similar chemical properties.
Oxadiazoles: Five-membered heterocyclic compounds with two nitrogen atoms and one oxygen atom, known for their antimicrobial activities.
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-[3-(1-aminoethylideneamino)phenyl]ethyl 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c1-10(15)17-12-4-2-3-11(7-12)5-6-20-14(18)13-8-19-9-16-13/h2-4,7-9H,5-6H2,1H3,(H2,15,17) |
InChI Key |
VDEQKMHPYYMWNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC(=C1)CCOC(=O)C2=COC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
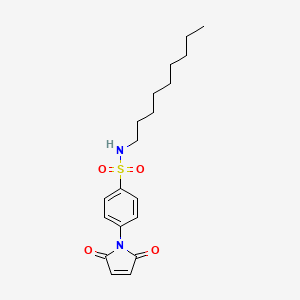
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)
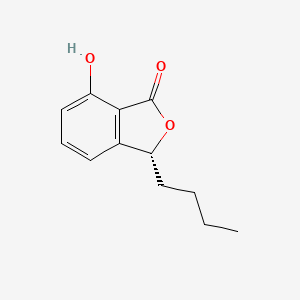
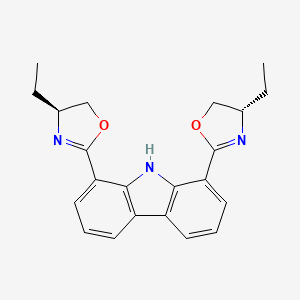
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)

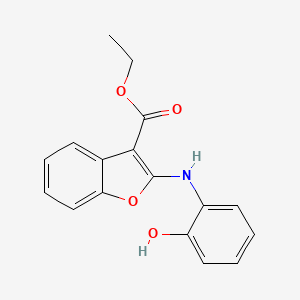

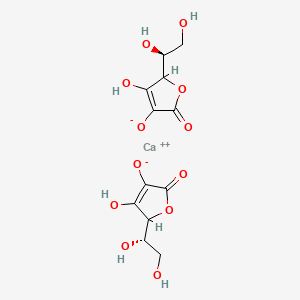
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)

